molecular formula C22H18N2O5S3 B11457788 2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11457788
M. Wt: 486.6 g/mol
InChI Key: ONCIIVJLWVXBGZ-UHFFFAOYSA-N
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Description

2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and acetamide groups.

Preparation Methods

The synthesis of 2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the oxazole and thiophene intermediates. These intermediates are then subjected to sulfonylation and acetamide formation reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and sodium hydroxide. .

Scientific Research Applications

2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The thiophene and oxazole rings contribute to the compound’s stability and ability to interact with biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C22H18N2O5S3

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18N2O5S3/c1-28-17-11-6-5-10-16(17)23-19(25)14-31-22-21(24-20(29-22)18-12-7-13-30-18)32(26,27)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,23,25)

InChI Key

ONCIIVJLWVXBGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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